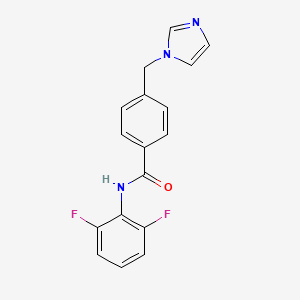

![molecular formula C18H24N2O4 B5507854 (1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)

(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related bicyclic compounds involves intricate steps to ensure the formation of the desired structure with specific stereochemistry. For instance, the synthesis of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes from intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones showcases the complexity and precision required in such chemical synthesis processes (Pádár et al., 2006). This example demonstrates the meticulous design and execution needed to achieve specific bicyclic frameworks, which can be related to the synthesis of the targeted compound.

Molecular Structure Analysis

The molecular structure of bicyclic compounds like “(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane” is characterized by its unique bicyclic framework, which significantly influences its chemical behavior and physical properties. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the conformations and configurations of such molecules. For example, the conformational analysis of derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one revealed significant insights into the effects of nucleophile-electrophile interactions on molecular geometry (McCabe et al., 1989).

Chemical Reactions and Properties

The chemical reactions involving bicyclic compounds are often complex and highly specific, leading to a variety of transformation products depending on the reaction conditions. The transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane illustrate the versatility of bicyclic compounds in undergoing various chemical modifications (Nikit-skaya & Yakhontov, 1970). These reactions highlight the reactivity and potential functionalization pathways that can be applied to our target compound.

Scientific Research Applications

Synthesis and Receptor Affinity

The synthesis of stereoisomeric compounds similar to "(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane" has been explored for their high σ1 receptor affinity. These compounds, derived from (R)- and (S)-glutamate, have shown potential due to their ability to completely inhibit the cell growth of certain cancer cell lines at specific concentrations. For example, methyl ethers derived from these compounds have displayed significant cytotoxic activity against the small cell lung cancer cell line A-427, indicating a specific target within this cell line (Geiger et al., 2007).

Cytotoxic Activity

Further research into the structural modifications of these compounds has revealed their influence on sigma receptor affinity and cytotoxicity. Modifications around the 6,8-diazabicyclo[3.2.2]nonane framework have been shown to significantly affect their affinity toward sigma(1) and sigma(2) receptors, as well as their ability to inhibit the growth of human tumor cell lines. Certain derivatives have demonstrated selective cytotoxicity, particularly against the small cell lung cancer cell line A-427, with some compounds surpassing the activity of known antitumor drugs like cisplatin in terms of IC50 values (Holl et al., 2009).

properties

IUPAC Name |

cyclobutyl-[(1S,5R)-6-(5-methoxyfuran-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-23-16-8-7-15(24-16)18(22)20-10-12-5-6-14(20)11-19(9-12)17(21)13-3-2-4-13/h7-8,12-14H,2-6,9-11H2,1H3/t12-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUUKMSFFVABOU-GXTWGEPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(O1)C(=O)N2CC3CCC2CN(C3)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(O1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)

![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)

![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)

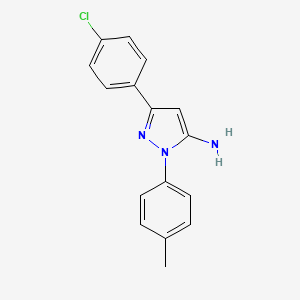

![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)

![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)

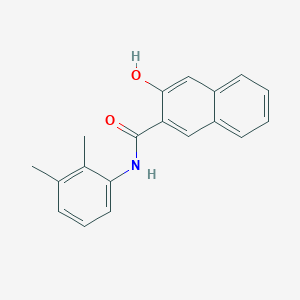

![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)

![1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone](/img/structure/B5507863.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)